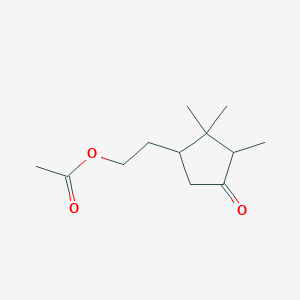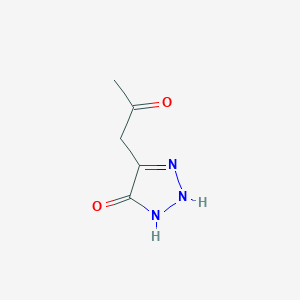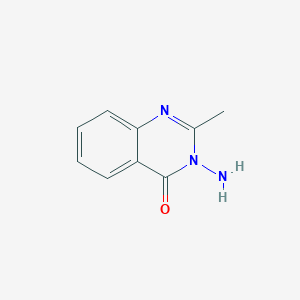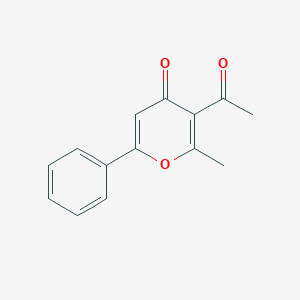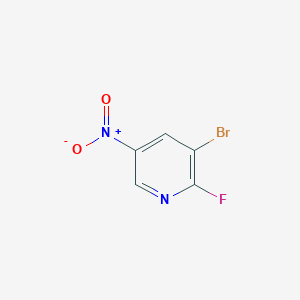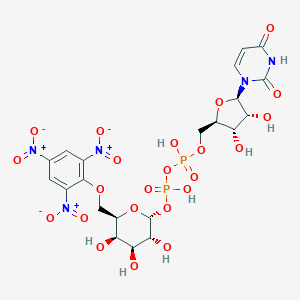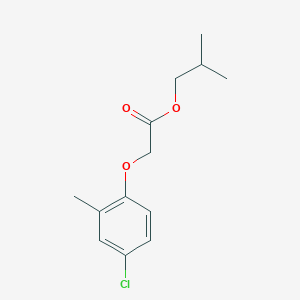
(2S,5R)-2,6-diamino-5-fluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2,6-diamino-5-fluorohexanoic acid is a fluorinated analogue of lysine, which has been widely studied for its potential as a building block for the synthesis of novel peptidomimetics. This compound has also been investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls.
Mecanismo De Acción
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, specifically the enzymes MurC and MurD. This inhibition leads to a disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to have low toxicity and good pharmacokinetic properties. It has also been shown to have good stability in biological fluids, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S,5R)-2,6-diamino-5-fluorohexanoic acid is its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which makes it a potential therapeutic agent for the treatment of bacterial infections. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions that could be pursued with (2S,5R)-2,6-diamino-5-fluorohexanoic acid. One area of research could focus on the synthesis of novel peptidomimetics using this compound as a building block. Another area of research could focus on the development of (2S,5R)-2,6-diamino-5-fluorohexanoic acid as a therapeutic agent for the treatment of bacterial infections. Further studies could also investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
(2S,5R)-2,6-diamino-5-fluorohexanoic acid can be synthesized in several ways. One common method involves the reaction of 1,4-diaminobutane with 5-fluorovaleraldehyde in the presence of a reducing agent. Another method involves the reaction of 5-fluorovaleraldehyde with N-Boc-2,6-diaminohexanoic acid followed by deprotection of the amine groups.
Aplicaciones Científicas De Investigación
(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These compounds have potential therapeutic applications in a variety of areas, including cancer, infectious diseases, and inflammation.
Propiedades
Número CAS |
130793-72-5 |
|---|---|
Nombre del producto |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5+/m1/s1 |
Clave InChI |
HILHCIBEZCWKBD-UHNVWZDZSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@H](CN)F |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)F |
Sinónimos |
L-Lysine, 5-fluoro-, (5R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



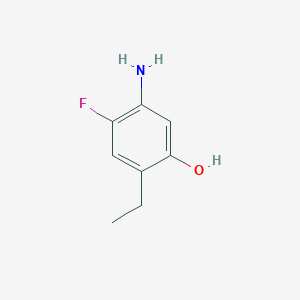
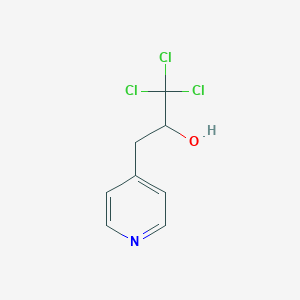
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
